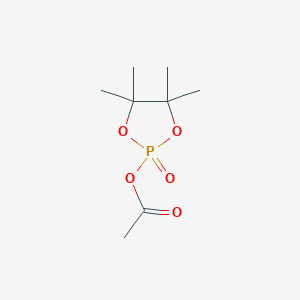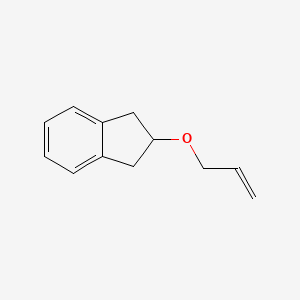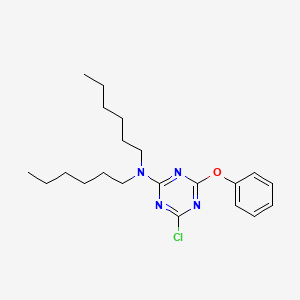
lithium;1-(4-methyl-1-phenylpentyl)-3-(1-phenylethenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- This compound is a complex organic molecule with a unique structure. It combines a central benzene ring with two side chains: one containing a phenylethene group and the other a 4-methyl-1-phenylpentyl group.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its common name or a simplified version.
准备方法
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, we can infer potential methods based on similar structures. One approach could involve the condensation of appropriate precursors, followed by cyclization.
Reaction Conditions: These would depend on the chosen synthetic pathway. For example, if we consider a Friedel-Crafts alkylation, we’d need Lewis acid catalysts (such as aluminum chloride) and suitable reaction temperatures.
Industrial Production: Unfortunately, industrial-scale production methods for this compound are not well-documented. research labs might synthesize it for specific studies.
化学反应分析
Reactivity: The compound likely undergoes various reactions due to its aromatic nature and functional groups.
Common Reagents and Conditions:
Major Products: These reactions would yield derivatives with modified side chains or functional groups.
科学研究应用
Biology: Investigating its interactions with biological molecules (e.g., receptors, enzymes) could reveal pharmacological properties.
Medicine: If the compound shows promising effects, it could be explored for drug development.
Industry: Its unique structure might have applications in materials science or specialty chemicals.
作用机制
- Unfortunately, specific information about its mechanism of action is scarce. we can speculate that it might interact with cellular targets due to its aromatic rings and functional groups.
相似化合物的比较
Similar Compounds: Other aromatic compounds with similar side chains or functional groups could serve as comparisons. Examples include stilbenes, diarylalkanes, or even some natural products.
Remember that while I’ve provided insights based on existing knowledge, further research would be necessary to fully explore this compound
属性
CAS 编号 |
112471-17-7 |
|---|---|
分子式 |
C26H27Li |
分子量 |
346.5 g/mol |
IUPAC 名称 |
lithium;1-(4-methyl-1-phenylpentyl)-3-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C26H27.Li/c1-20(2)17-18-26(23-13-8-5-9-14-23)25-16-10-15-24(19-25)21(3)22-11-6-4-7-12-22;/h4-16,19-20H,3,17-18H2,1-2H3;/q-1;+1 |
InChI 键 |
YSUPJTNAUJNSMM-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)CC[C-](C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


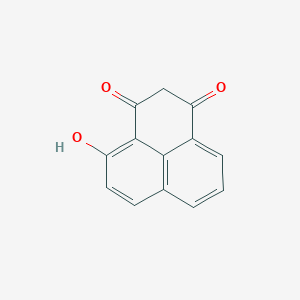
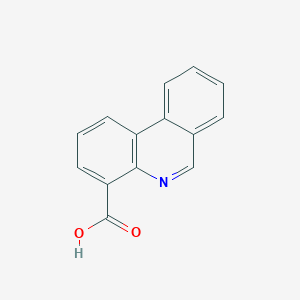
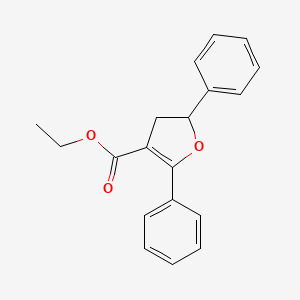

![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
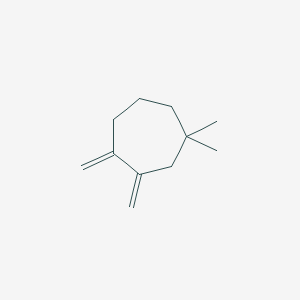
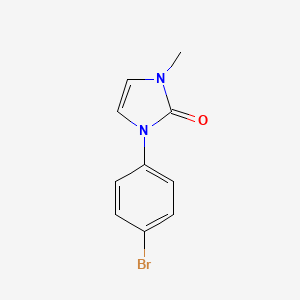

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
![(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol](/img/structure/B14319975.png)
